2-(Chloromethyl)-1-methylpiperidine
CAS No.: 49665-74-9
Cat. No.: VC21160817
Molecular Formula: C7H14ClN
Molecular Weight: 147.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 49665-74-9 |
---|---|
Molecular Formula | C7H14ClN |
Molecular Weight | 147.64 g/mol |
IUPAC Name | 2-(chloromethyl)-1-methylpiperidine |
Standard InChI | InChI=1S/C7H14ClN/c1-9-5-3-2-4-7(9)6-8/h7H,2-6H2,1H3 |
Standard InChI Key | FGMRHGUEOYXVMX-UHFFFAOYSA-N |
SMILES | CN1CCCCC1CCl |
Canonical SMILES | CN1CCCCC1CCl |
Introduction
Basic Chemical Identity and Structure
2-(Chloromethyl)-1-methylpiperidine belongs to the piperidine class of organic compounds, characterized by a six-membered saturated heterocyclic ring containing one nitrogen atom. The compound has a molecular formula of C7H14ClN with a molecular weight of 147.64 g/mol . The presence of both the chloromethyl and N-methyl functional groups contributes to its distinctive chemical behavior and reactivity profile.
The structure of this compound consists of a piperidine ring with the chloromethyl group positioned at carbon-2 and a methyl group attached to the nitrogen. This specific arrangement influences its chemical reactivity, particularly in nucleophilic substitution reactions where the chloromethyl group can act as an electrophilic center. The nitrogen atom, with its tertiary amine character, contributes to the compound's basicity and potential for coordination with metals or protonation .
Chemical Identifiers and Nomenclature
The compound is registered with CAS number 49665-74-9 and is also known by several synonyms including N-methyl-2-chloromethylpiperidine and 1-methyl-2-chloromethylpiperidine . Its standard IUPAC name is 2-(chloromethyl)-1-methylpiperidine, which systematically describes its structural features according to chemical nomenclature rules.
Physical and Chemical Properties
The physicochemical properties of 2-(chloromethyl)-1-methylpiperidine determine its behavior in various chemical processes and its potential applications. Understanding these properties is essential for predicting its reactivity, solubility, and other characteristics relevant to its use in chemical synthesis and pharmaceutical research.
Physical Properties
2-(Chloromethyl)-1-methylpiperidine is a liquid at standard temperature and pressure, with a boiling point of 183.8°C at atmospheric pressure . Its physical state facilitates its use as a reagent in liquid-phase reactions without requiring special handling conditions for solid materials.
Property | Value | Unit | Source |
---|---|---|---|
Molecular Weight | 147.646 | g/mol | |
Physical State | Liquid | - | |
Density | 0.984 | g/cm³ | |
Boiling Point | 183.8 | °C at 760 mmHg | |
Index of Refraction | 1.457 | - | |
Polar Surface Area (PSA) | 3.24 | Ų | |
LogP | 1.6474 | - |
The compound's moderate LogP value of 1.6474 indicates a balance between hydrophilicity and lipophilicity, suggesting potential membrane permeability—a valuable characteristic for pharmaceutical applications. The low polar surface area (PSA) of 3.24 Ų further supports its potential for good membrane penetration, which is relevant when considering drug delivery applications .
Chemical Properties and Reactivity
The reactivity of 2-(chloromethyl)-1-methylpiperidine is largely defined by its functional groups. The chloromethyl group serves as an electrophilic site susceptible to nucleophilic substitution reactions, making this compound useful as an alkylating agent in organic synthesis. The tertiary amine functionality contributes to its basicity and nucleophilic character.
According to gas phase ion energetics data from the NIST WebBook, 2-(chloromethyl)-1-methylpiperidine has a proton affinity of 965.0 kJ/mol and a gas basicity of 934.2 kJ/mol . These values provide insight into its behavior in mass spectrometry and its acid-base properties in the gas phase. The relatively high proton affinity indicates that it readily accepts protons, consistent with its amine functionality.
Synthesis and Preparation Methods
The synthesis of 2-(chloromethyl)-1-methylpiperidine can be achieved through several routes, with the choice of method typically depending on available starting materials, required purity, and scale of production. One established synthetic approach involves the use of thionyl chloride as a chlorinating agent.
Synthesis Using Thionyl Chloride
A documented synthetic route for 2-(chloromethyl)-1-methylpiperidine involves the reaction of a suitable precursor with thionyl chloride in dichloromethane . This approach is reported to yield the target compound with moderate efficiency.
Reaction Parameters | Details | Source |
---|---|---|
Reagent | Thionyl chloride | |
Solvent | Dichloromethane | |
Reaction Time | 7 hours | |
Conditions | Reflux under inert atmosphere | |
Yield | 58% |
Structural Relationships and Analogs
2-(Chloromethyl)-1-methylpiperidine is structurally related to other piperidine derivatives that have demonstrated biological activity. Understanding these relationships provides context for potential applications of the compound in pharmaceutical research.
Comparison with Similar Compounds
A structurally related compound is 2-(2-Chloroethyl)-1-methylpiperidine hydrochloride (CAS: 58878-37-8), which differs by having an additional carbon atom in the chloroalkyl chain . This analog has been identified as an impurity in thioridazine, an antipsychotic drug, highlighting the relevance of these structures in pharmaceutical contexts.
The structural similarities between 2-(chloromethyl)-1-methylpiperidine and compounds studied in Structure-Activity Relationship (SAR) research on MenA inhibitors suggest potential overlap in bioactivity profiles. Piperidine derivatives have been investigated as inhibitors of 1,4-dihydroxy-2-naphthoate prenyltransferase (MenA), an enzyme involved in menaquinone biosynthesis in Mycobacterium tuberculosis .
Spectroscopic and Analytical Data
Spectroscopic data provides essential information for the identification and characterization of 2-(chloromethyl)-1-methylpiperidine in research and quality control contexts.
Gas Phase Ion Energetics
The NIST WebBook provides evaluated gas phase ion energetics data for 2-(chloromethyl)-1-methylpiperidine, which is valuable for mass spectrometry applications and understanding its fundamental chemical behavior .
Parameter | Value | Unit | Reference |
---|---|---|---|
Proton Affinity | 965.0 | kJ/mol | Hunter and Lias, 1998 |
Gas Basicity | 934.2 | kJ/mol | Hunter and Lias, 1998 |
These parameters were determined through evaluation by Edward P. Hunter and Sharon G. Lias and published in the Journal of Physical Chemistry Reference Data in 1998 . The high proton affinity value indicates strong basicity, consistent with the compound's tertiary amine structure.
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